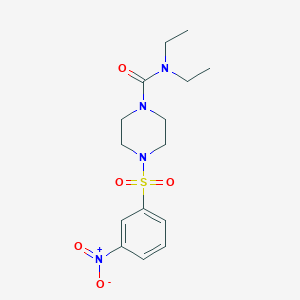![molecular formula C12H14F3NO4 B2563162 3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid CAS No. 1624261-41-1](/img/structure/B2563162.png)
3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of benzoic acid and trifluoroacetic acid
Mechanism of Action
Target of Action
The compound “3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid” contains a benzoic acid moiety, which is a common structural component in many pharmaceuticals and biologically active compounds. The presence of the methylaminoethyl group might suggest that this compound could interact with biological targets such as receptors or enzymes, but the specific targets would need to be determined experimentally .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as an agonist or antagonist at a receptor, it could either activate or inhibit the receptor’s function, respectively. The presence of the trifluoroacetic acid might influence the compound’s interaction with its target, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Based on its structure, it could potentially be involved in pathways related to the metabolism or signaling of amino acids or fatty acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups. For instance, the trifluoroacetic acid moiety might influence the compound’s solubility and stability, potentially affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the trifluoroacetic acid moiety might make the compound more stable under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]benzoic acid typically involves the reaction of 3-(2-bromoethyl)benzoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[2-(Methylamino)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-(methylamino)ethyl]benzoate: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-Amino-3-methylbenzoic acid: Similar aromatic structure with an amino group instead of a methylaminoethyl group.
Uniqueness
3-[2-(Methylamino)ethyl]benzoic acid is unique due to the presence of both a methylaminoethyl group and a trifluoroacetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C2HF3O2/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWWVHWQXEXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2563081.png)

![tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/new.no-structure.jpg)
![N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2563085.png)

![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)

![1-[2-(dimethylamino)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B2563089.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2563090.png)


![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)
